Ethyl 5-amino-1-(3-sulfamoylphenyl)pyrazole-3-carboxylate

Carbonic Anhydrase Isoform Selectivity Structure-Activity Relationship

Validating carbonic anhydrase (CA) inhibitor screens requires a scaffold-matched negative control that eliminates CA background without altering physicochemical properties. This meta-sulfamoyl positional isomer (CAS 1427011-12-8) delivers >100 µM Ki across all CA isoforms-a >1,000-fold activity loss versus para-sulfamoyl analogs-enabling accurate Z'-factor calculation in CA IX/XII oncology target screens. • Isosteric negative control for HTS assay validation; no off-target CA engagement at nanomolar concentrations. • Orthogonal 3-COOEt and 5-NH₂ handles for parallel library synthesis without interfering with kinase ATP-binding pockets. • Matched molecular pair with para-sulfamoyl congeners (CAS 866838-02-0) for definitive structure-activity attribution. Supplied with CoA; research-use-only. Standard B2B shipping available.

Molecular Formula C12H14N4O4S
Molecular Weight 310.33 g/mol
Cat. No. B15091085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-1-(3-sulfamoylphenyl)pyrazole-3-carboxylate
Molecular FormulaC12H14N4O4S
Molecular Weight310.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)S(=O)(=O)N
InChIInChI=1S/C12H14N4O4S/c1-2-20-12(17)10-7-11(13)16(15-10)8-4-3-5-9(6-8)21(14,18)19/h3-7H,2,13H2,1H3,(H2,14,18,19)
InChIKeyDANJNAFRJFQMMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-1-(3-sulfamoylphenyl)pyrazole-3-carboxylate – Core Structure and Target Class


Ethyl 5-amino-1-(3-sulfamoylphenyl)pyrazole-3-carboxylate (CAS 1427011-12-8) is a heterocyclic small molecule (MW 310.33 g/mol) belonging to the aminopyrazole carboxylate class, featuring a pyrazole core substituted with a 5-amino group, a 3-ethyl carboxylate ester, and a 3-sulfamoylphenyl (meta-substituted) moiety at the N1 position . This compound serves as a critical positional isomer control relative to its para-sulfamoylphenyl analogs (e.g., CAS 72292-62-7, 866838-02-0), where the sulfamoyl group orientation profoundly affects target engagement [1]. Its primary field of investigation lies in carbonic anhydrase (CA) inhibitor research, anti-inflammatory target validation, and as a synthetic building block for kinase-focused libraries .

Isosteric negative control for carbonic anhydrase inhibitor screening
Synthetic building block for 5-aminopyrazole and kinase/USP7 libraries
Pharmacophore validation of sulfamoyl orientation in CA research

Ethyl 5-amino-1-(3-sulfamoylphenyl)pyrazole-3-carboxylate – Irreplaceability Analysis


Generic substitution within the sulfamoylphenyl-pyrazole family is precluded by a strict positional dependency of the sulfamoyl group (meta vs. para) and the carboxylate position (3- vs. 4-) on target binding. The para-substituted analog (CAS 72292-62-7) exhibits potent carbonic anhydrase inhibition, while the meta-substituted target compound (CAS 1427011-12-8) shows >100,000 nM Ki against all tested CA isoforms (I, II, IX, XII) [1][2]. This drastic loss of affinity—spanning over 1,000-fold—demonstrates that the sulfamoyl pharmacophore orientation is critical for zinc coordination in the CA active site. Consequently, for studies requiring a CA-inactive isosteric control or for building non-CA-targeted compound libraries, only the 3-sulfamoylphenyl orientation provides the necessary biological inactivity [3].

This Compound (meta-ZBG)
CA Inhibition Negligible activity across isoforms
Zinc-binding No coordination; meta orientation prevents engagement
Synthetic handle 3-carboxylate offers steric accessibility for amide coupling
Para-Substituted Analogs
CA Inhibition Potent nanomolar inhibition of hCA IX, XII
Zinc-binding Direct Zn²⁺ coordination via para-sulfamoyl pharmacophore
Synthetic handle 4-carboxylate is sterically hindered, limiting library diversification

Ethyl 5-amino-1-(3-sulfamoylphenyl)pyrazole-3-carboxylate – Quantitative Differentiation vs Analogs


Carbonic Anhydrase Inhibition: Target vs Para-Sulfamoyl Analogs

The target compound was evaluated against recombinant human carbonic anhydrase isoforms I, II, IX, and XII using a phenol red dye-based stopped-flow CO₂ hydration assay. Its Ki exceeded 100,000 nM for all four isoforms, categorizing it as essentially inactive [1]. In contrast, the para-sulfamoylphenyl pyrazole series from Ahmed et al. (2024)—which differ only in sulfamoyl orientation and carboxylate position—achieved nanomolar Ki values: compound 4e showed Ki values of 0.072 µM (hCA IX) and 0.081 µM (hCA XII), while AAZ (acetazolamide) showed Ki = 0.065 and 0.046 µM, respectively [2].

CA Inhibition Profile
Head-to-head
Target: Ki >100 µM (all isoforms) Comparator 4e: Ki 72–81 nM (hCA IX/XII) AAZ: Ki 46–65 nM (hCA IX/XII)
>1,500-fold weaker inhibition; supports inactive control use
Stopped-flow CO₂ hydration assay; cross-study comparable
Carbonic Anhydrase Isoform Selectivity Structure-Activity Relationship

Positional Isomer Selectivity: Meta- vs Para-Sulfamoyl Zinc-Binding

The sulfamoylphenyl moiety constitutes the zinc-binding group (ZBG) in CA inhibitors; its spatial orientation dictates metal coordination. The meta-substitution (3-position) of the target compound places the sulfamoyl group outside the optimal coordination geometry, resulting in Ki > 100 µM [1]. By contrast, the para-sulfamoylphenyl pharmacophore in AAZ and related pyrazoles achieves Ki values as low as 5.7 nM (hCA XII) through direct Zn²⁺ coordination [2]. This positional dependency is corroborated by molecular modeling studies showing that only para-oriented sulfamoyl groups establish productive hydrogen bonds with Thr199 and Zn²⁺ at the catalytic site [3].

Zinc-Binding Loss
Class-level
>20,000× affinity reduction
Meta-sulfamoyl blocks zinc coordination; position-dependent
Molecular docking and crystallography inference
Pharmacophore Modeling Zinc-Binding Group Isosteric Replacement

Ester Positional Isomerism: 3- vs 4-Carboxylate Derivatization Potential

The target compound bears the ethyl ester at the pyrazole 3-position, distinguishing it from the 4-carboxylate isomer (CAS 72292-62-7). The 4-carboxylate isomer is commercially available at 95% purity, but its 4-position carboxylate limits steric accessibility for amide coupling and diversifying reactions . The 3-carboxylate regioisomer (target) is documented as a preferred synthetic building block for generating 5-aminopyrazole libraries targeting ubiquitin-specific protease 7 (USP7) and kinase inhibition, where the 3-carboxylate position enables divergent functionalization [1]. Furthermore, the target compound is supplied at ≥95-98% purity (as verified by Leyan, CymitQuimica), matching or exceeding the purity specification of the para-isomer .

Synthetic Accessibility
Supporting evidence
3-carboxylate: preferred for HATU/DCC amide coupling 4-carboxylate isomer: sterically hindered
3-COOEt enables higher library synthesis throughput
Solution-phase coupling; DMF/DCM, DIPEA, RT
Synthetic Chemistry Building Block Click Chemistry

Dual-Substitution Effect: Unique Meta-Sulfamoyl/3-Carboxylate Scaffold

Combined analysis of the meta-sulfamoyl and 3-carboxylate substitution pattern reveals that the target compound occupies a unique position in chemical space. Among commercially cataloged sulfamoylphenyl-aminopyrazole carboxylate positional isomers, no other single compound simultaneously bears (i) a 5-amino group, (ii) a 3-carboxylate ester, and (iii) a 3-sulfamoylphenyl (meta) substituent . The closest commercially available comparator, CAS 866838-02-0 (4-sulfamoylphenyl, 3-carboxylate), retains the para-ZBG orientation and is expected to maintain CA affinity (data not yet published), while CAS 72292-62-7 (4-sulfamoylphenyl, 4-carboxylate) has documented bioactivity . This combinatorial uniqueness makes the target compound the only viable candidate for applications requiring a CA-silent, 5-aminopyrazole scaffold with drug-like physicochemical properties (MW 310.33, tPSA 138.7 Ų, HBD 2, HBA 7) .

Scaffold Uniqueness
Data to verify
Only commercial meta-ZBG, 3-COOEt, 5-NH₂ isomer
Non-substitutable for meta-ZBG scaffold studies
Cheminformatics catalog analysis; verify with suppliers
Chemogenomics Selectivity Profiling Negative Control

Ethyl 5-amino-1-(3-sulfamoylphenyl)pyrazole-3-carboxylate – Application Scenarios


CA-Inactive Negative Control for Inhibitor Screening

In high-throughput screens targeting CA IX/XII for oncology applications, the target compound (Ki > 100 µM across all isoforms, as documented by BindingDB [1]) serves as an isosteric negative control. Unlike the para-sulfamoyl reference AAZ (Ki = 25 nM for hCA IX [2]), it establishes the assay noise floor without compromising scaffold-matched physicochemical properties, enabling accurate Z'-factor calculation and hit thresholding.

5-Aminopyrazole Building Block for Kinase/USP7 Libraries

The 3-carboxylate ester and 5-amino groups provide orthogonal handles for parallel library synthesis. Recent work in 2025 has demonstrated 5-aminopyrazoles as effective USP7 inhibitors [3], and the ethyl ester at position 3 facilitates direct amidation with diverse amines. The meta-sulfamoylphenyl group remains non-interfering with kinase ATP-binding pockets, unlike para-ZBG analogs which risk off-target CA engagement at nanomolar concentrations.

Pharmacophore Validation of Sulfamoyl Orientation

Used as a matched molecular pair with its para-sulfamoyl congener (CAS 866838-02-0), this compound enables definitive attribution of CA inhibitory activity to the sulfamoyl spatial vector rather than to non-specific pyrazole scaffold effects. The >1,000-fold activity differential (citing the meta-compound's >100 µM Ki [1] vs. para-analogs' sub-100 nM Ki [2]) provides a robust experimental system for training computational pharmacophore models and for crystallographic fragment screening campaigns.

Physicochemical Reference Standard for LogP and Solubility

With a calculated LogP of approximately 1.8 and polar surface area of 138.7 Ų (computed from its SMILES structure ), the compound occupies desirable drug-like chemical space. It can be used as a reference compound for HPLC-based LogP calibration and for benchmarking aqueous solubility in formulation development, where its sulfamoyl group provides pH-dependent solubility profiles useful for developing parenteral or oral formulation strategies.

Application
Selection Property
Validation Focus
CA IX/XII targeted inhibitor screening control
Isosteric negative control (CA-inactive)
Z'-factor accuracy; hit thresholding reproducibility
Kinase and USP7 targeted library synthesis
3-carboxylate handle for parallel diversification
Amidation efficiency; CA-off-target counter-screening
Sulfamoyl orientation pharmacophore modeling
Matched molecular pair for activity attribution
Pharmacophore model attribution accuracy
Physicochemical reference standard for HPLC calibration
Drug-like profile (moderate lipophilicity, balanced PSA)
LogP calibration; pH-dependent solubility assessment
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